molecular formula C16H25BN2O2 B581871 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE CAS No. 1315350-93-6

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Cat. No.: B581871
CAS No.: 1315350-93-6
M. Wt: 288.198
InChI Key: QKAHYIHFFRHRNE-UHFFFAOYSA-N
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Description

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves the reaction of 6-bromo-2-pyridineboronic acid with piperidine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where other boronic esters might not perform as effectively .

Biological Activity

2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 852228-08-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25BN2O
  • Molecular Weight : 270.30 g/mol
  • Boiling Point : Not available
  • Solubility : Typically soluble in organic solvents; specific solubility data not provided.

The compound's biological activity is primarily attributed to its structural features, including the piperidine moiety and the dioxaborolane group. These functional groups are known to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In vitro studies have shown that this class of compounds can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antibacterial properties. In one study, a related compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Case Studies

StudyCompoundTargetResult
1Pyridine derivativeCancer cell linesIC50 < 100 nM
2Dioxaborolane derivativeMicroglial cellsDecreased IL-6 levels by 50%
3Related pyridine compoundGram-positive bacteriaMIC = 0.25 μg/mL

Safety and Toxicity

Toxicity assessments indicate that compounds similar to this compound exhibit favorable safety profiles in preclinical models. For example, one study reported no acute toxicity at doses up to 2000 mg/kg in mice .

Properties

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHYIHFFRHRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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